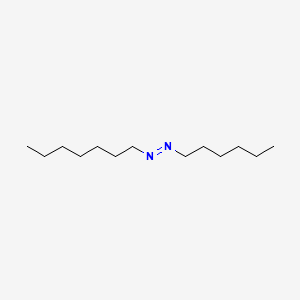
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane: is a chemical compound with the molecular formula C8H2Br3F13 . It is a halogenated alkane, characterized by the presence of multiple bromine and fluorine atoms. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane typically involves the bromination and fluorination of octane derivatives. The process can be summarized as follows:
Bromination: The initial step involves the bromination of an octane derivative using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form various functional groups, such as carboxylic acids or ketones, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of de-brominated alkanes.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated and brominated compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying halogenated compound interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals with enhanced bioavailability and stability.
Mechanism of Action
The mechanism of action of 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and fluorine atoms enhance the compound’s ability to interact with various biological and chemical systems, leading to its unique properties and effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,2-Tribromo-1-(perfluoro-n-hexyl)ethane
- 2,4,6-Tribromophenol
- 1,3,5-Tribromobenzene
Comparison
Compared to similar compounds, 7,8,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane is unique due to its high degree of fluorination and bromination, which imparts distinct chemical and physical properties. These properties include increased thermal stability, hydrophobicity, and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H2Br3F13 |
|---|---|
Molecular Weight |
584.79 g/mol |
IUPAC Name |
7,8,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
InChI |
InChI=1S/C8H2Br3F13/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1-2H |
InChI Key |
OYZQGMGVIMWIFW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)Br)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


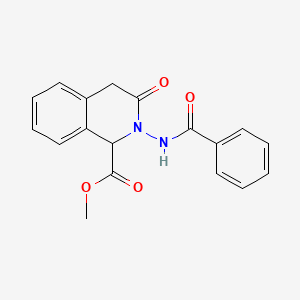

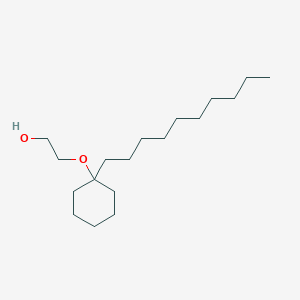

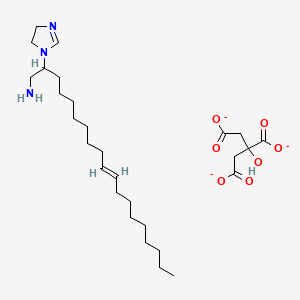
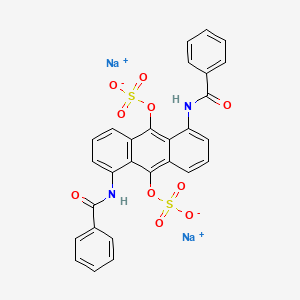
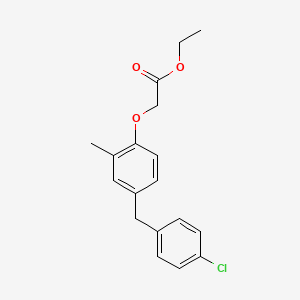
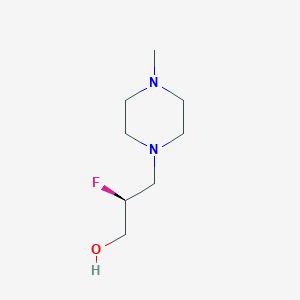
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)

